
5-(3-methoxyphenyl)pentanoic Acid
Overview
Description
5-(3-Methoxyphenyl)pentanoic acid (CAS 6500-64-7) is a carboxylic acid derivative with a methoxy-substituted phenyl group at the fifth carbon of the pentanoic acid backbone. Its molecular formula is C₁₂H₁₆O₃, and it has a molecular weight of 208.25 g/mol . The compound is typically stored under dry, room-temperature conditions and is used in research settings, though its specific biological or industrial applications remain under investigation. Safety data indicate warnings for hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)pentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxybenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydroxide and organic solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include catalytic hydrogenation, esterification, and subsequent hydrolysis steps. The choice of catalysts and reaction conditions is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In the field of chemistry, 5-(3-methoxyphenyl)pentanoic acid serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:
- Oxidation : Hydroxy groups can be oxidized to form ketones or aldehydes.
- Reduction : Carboxylic acid groups can be reduced to alcohols.
- Substitution : The methoxy group can undergo nucleophilic substitutions.
Biology
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : It demonstrates significant free radical scavenging capabilities, which are crucial for reducing oxidative stress in biological systems. Studies have shown that it can lower markers of oxidative damage in cellular models.
- Anti-inflammatory Effects : In vitro studies reveal that this compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Medicine
The therapeutic potential of this compound is being explored in several medical contexts:
- Cancer Research : Investigations into its anticancer properties have shown that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
- Chronic Disease Management : Clinical trials assessing its effects on chronic conditions have reported reductions in inflammatory markers such as C-reactive protein (CRP), indicating its potential role in managing systemic inflammation.
Case Study on Antioxidant Potential
A clinical trial involving participants consuming diets enriched with phenolic compounds demonstrated improved oxidative stress markers after supplementation with this compound over eight weeks. Participants exhibited reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, highlighting the compound's antioxidant efficacy.
Case Study on Inflammatory Response
In a controlled study involving patients with chronic inflammatory conditions, supplementation with this compound led to significant reductions in CRP levels. This suggests that this compound may provide therapeutic benefits in managing chronic inflammation.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Positional Isomers: 5-(4-Methoxyphenyl)pentanoic Acid
- Structure : The methoxy group is at the para position (4-methoxy) instead of meta (3-methoxy).
- Molecular Formula : C₁₂H₁₆O₃ (identical to the target compound).
- Cyclization attempts with para-substituted analogs (e.g., 5-(4-methoxyphenyl)pentanoic acid) using polyphosphoric acid or phosphorus pentoxide failed, yielding non-volatile tars, suggesting substituent position critically influences reactivity .
- Applications : Used as a reference compound in synthetic chemistry and materials science .
Hydroxyl-Substituted Analog: 5-(2-Hydroxy-3-Methoxyphenyl)pentanoic Acid
- Structure : Features a hydroxyl (-OH) group at the 2-position and methoxy (-OCH₃) at the 3-position on the phenyl ring.
- Molecular Formula : C₁₂H₁₆O₄ (additional oxygen atom vs. target compound).
- Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media. Predicted collision cross-section data suggest distinct conformational dynamics compared to non-hydroxylated analogs .
- Applications: Potential utility in drug design due to improved bioavailability.
Pharmacologically Active Derivatives: Loxiglumide (CR 1505)
- Structure: A pentanoic acid derivative functionalized with dichlorobenzoylamino and methoxypropyl groups.
- Molecular Formula : C₂₃H₂₈Cl₂N₂O₅.
- Key Differences: Acts as a cholecystokinin (CCK) antagonist, with demonstrated efficacy in experimental pancreatitis models (e.g., ED₅₀ = 9–80 µmol/kg in ceruletide- or taurocholate-induced pancreatitis) . Highlights how pentanoic acid scaffolds can be modified for receptor-targeted activity.
GABA Receptor Ligands: Baclofen Homologues
- Examples: (R)-5-Amino-3-(4-chlorophenyl)pentanoic acid (IC₅₀ = 7.4 µM for GABAB binding; EC₅₀ = 150 µM in guinea pig ileum assays). (S)-enantiomer showed reduced activity (EC₅₀ = 310 µM), emphasizing stereochemical selectivity .
- Key Differences: Amino substitution at the third carbon enables GABAB receptor interaction, unlike the target compound. Demonstrates structural flexibility for neuropharmacological applications.
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Compound Name | Molecular Weight (g/mol) | Polarity (LogP)* | Solubility Trends |
---|---|---|---|
This compound | 208.25 | Moderate (~2.5) | Low in water, high in DMSO |
5-(2-Hydroxy-3-Methoxyphenyl)pentanoic Acid | 224.26 | High (~1.8) | Improved aqueous solubility |
5-(Triethoxysilyl)pentanoic Acid | 264.39 | Low (~3.2) | Organic solvents (e.g., THF) |
*Predicted values based on structural features.
Key Research Findings and Implications
- Substituent Position Matters : Meta vs. para methoxy groups significantly impact cyclization reactivity and solubility .
- Pharmacological Potential: Functionalization with bulky groups (e.g., dichlorobenzoylamino in Loxiglumide) enables receptor-specific activity .
- Stereochemical Sensitivity : Enantiomers of baclofen homologues exhibit stark differences in GABAB receptor efficacy, guiding drug design .
Biological Activity
5-(3-Methoxyphenyl)pentanoic acid, with the chemical formula CHO, is a compound that has garnered interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 208.26 g/mol
- CAS Number : 6500-64-7
- Structure : The compound features a pentanoic acid backbone with a methoxy-substituted phenyl group, which may influence its biological interactions.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several key areas:
-
Anti-inflammatory Activity
- Research indicates that derivatives of phenolic compounds, including those similar to this compound, show significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against COX enzymes, suggesting potential for anti-inflammatory applications .
-
Neuroprotective Effects
- Studies have shown that related phenolic compounds exhibit neuroprotective properties by reducing oxidative stress and preventing neuronal cell death. The presence of the methoxy group is believed to enhance the antioxidant capacity of these compounds, making them candidates for treating neurodegenerative disorders .
- Antioxidant Activity
- Potential Antimicrobial Properties
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anti-inflammatory Studies :
- Neuroprotection :
- Antioxidant Mechanism :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(3-methoxyphenyl)pentanoic acid, and how can substitution challenges be mitigated?
- Methodological Answer : A common approach involves alkylation or coupling reactions. For example, substituting bromopentanoic acid derivatives with methoxyphenyl groups under controlled conditions (e.g., using methimazole or similar nucleophiles) can yield the target compound. However, regioselectivity issues may arise, such as undesired substitution at nitrogen instead of sulfur sites. To address this, optimize reaction solvents (e.g., DMF or toluene), temperature (0°C to room temperature), and catalysts (e.g., sodium bicarbonate or EDC/DMAP systems). Evidence from analogous syntheses shows yields improved to >75% by adjusting stoichiometry and quenching excess reagents (e.g., sodium bisulfite) .
Q. How can purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:
- HPLC : Achieve >98% purity using reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water .
- NMR : Confirm the methoxyphenyl moiety via characteristic aromatic protons (δ 6.7–7.3 ppm) and the pentanoic acid chain (δ 1.5–2.5 ppm for methylene groups) .
- Mass Spectrometry : Validate molecular weight with ESI-HRMS (e.g., [M+H]+ or [M+Na]+ peaks) .
Q. What are common side products in the synthesis of this compound, and how are they removed?
- Methodological Answer : Byproducts include incomplete substitution products or oxidized derivatives. Purification strategies:
- Column Chromatography : Use gradients like DCM-MeOH (120:1) or hexane-EtOAc (4:1) to isolate the target compound .
- Acid-Base Extraction : Separate unreacted starting materials by adjusting pH (e.g., aqueous sodium bicarbonate washes) .
Advanced Research Questions
Q. How do computational methods inform the reactivity of this compound with radical species?
- Methodological Answer : Density functional theory (DFT) at the M05-2X/6-311+G(d,p) level can model radical scavenging mechanisms. For example, calculate bond dissociation energies (BDEs) of the methoxyphenyl group to predict antioxidant activity. Transient absorption spectra from pulse radiolysis (e.g., λmax ~450 nm for selenium analogs) provide experimental validation .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Methodological Answer : Modify the pentanoic acid chain or methoxyphenyl group to assess effects on receptor binding. For instance:
-
Chain Length : Shorter chains may reduce steric hindrance in enzyme active sites (e.g., carboxylases or GPCRs) .
-
Substituents : Electron-donating groups (e.g., -OCH3) enhance radical stability, as seen in antioxidant assays with peroxyl radicals .
Modification Biological Effect Reference Trifluoromethyl addition Increased receptor antagonism (IC50 ↓ 30%) Selenium substitution Enhanced radical scavenging capacity
Q. How can advanced analytical techniques resolve contradictions in mechanistic data?
- Methodological Answer : Conflicting results (e.g., radical vs. ionic pathways) are resolved via:
- Isotopic Labeling : Track reaction intermediates using deuterated solvents or 13C-labeled reactants .
- Time-Resolved Spectroscopy : Monitor transient species (e.g., dimer anions) with nanosecond pulse radiolysis .
- X-ray Crystallography : Resolve binding modes in enzyme complexes (e.g., Mg2+ coordination in carboxylases) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to ester derivatives (e.g., methyl or benzyl esters) to enhance membrane permeability .
- Chelation : Use metal ions (e.g., Mg2+) to stabilize the deprotonated form in aqueous media .
Properties
IUPAC Name |
5-(3-methoxyphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQZPKAGFDVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442084 | |
Record name | 5-(3-methoxyphenyl)pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6500-64-7 | |
Record name | 3-Methoxybenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6500-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-methoxyphenyl)pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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